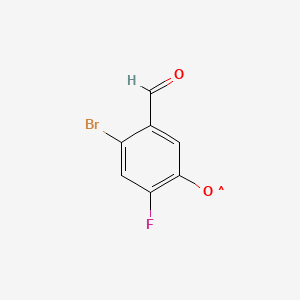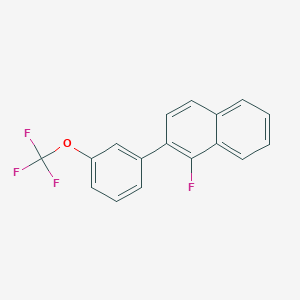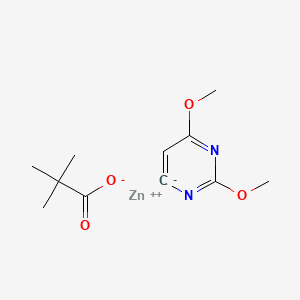
(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl is an organic compound that features a bromine, fluorine, and formyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluoro-5-formylphenyl)oxidanyl can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a phenyl ring followed by the introduction of a formyl group. The reaction conditions typically involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to replace the bromine or fluorine atoms.
Major Products
Oxidation: 4-Bromo-2-fluoro-5-carboxyphenyl)oxidanyl.
Reduction: 4-Bromo-2-fluoro-5-hydroxymethylphenyl)oxidanyl.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2-fluoro-5-formylphenyl)oxidanyl involves its interaction with molecular targets through its reactive functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-fluoroanisole: Similar structure but with a methoxy group instead of a formyl group.
4-Bromo-2-fluoroaniline: Contains an amino group instead of a formyl group.
4-Bromo-2-fluoro-5-(trifluoromethyl)aniline: Features a trifluoromethyl group instead of a formyl group.
Uniqueness
(4-Bromo-2-fluoro-5-formylphenyl)oxidanyl is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the phenyl ring
Propiedades
Fórmula molecular |
C7H3BrFO2 |
|---|---|
Peso molecular |
218.00 g/mol |
InChI |
InChI=1S/C7H3BrFO2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-3H |
Clave InChI |
MYLXULASMPSQGR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1[O])F)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Fluoro-7,8,9,10-tetrahydro-5H-pyrido[1,2-A]quinoxalin-6(6AH)-one](/img/structure/B14794934.png)

![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![Methyl 4-((2S,3S)-3-((S)-2-((tert-butoxycarbonyl)(methyl)amino)propanamido)-8-cyano-5-((2-methoxynaphthalen-1-yl)methyl)-2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-1-carbonyl)benzoate](/img/structure/B14794958.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)







![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
![2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14795037.png)
